

Erlotinib D6 chemical properties and structure

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An In-Depth Technical Guide to Erlotinib-D6: Chemical Properties and Structure

Introduction

Erlotinib-D6 is the deuterated form of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a stable isotope-labeled internal standard, Erlotinib-D6 is crucial for the accurate quantification of Erlotinib in biological matrices during pharmacokinetic studies and therapeutic drug monitoring, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical properties, structure, relevant experimental protocols, and the signaling pathway associated with Erlotinib's mechanism of action.

Chemical Properties

Erlotinib-D6 is a synthetic, isotopically labeled compound where six hydrogen atoms on the two methoxyethoxy side chains have been replaced with deuterium.[2][3] This substitution results in a higher molecular weight compared to the parent compound, Erlotinib, which allows for its differentiation in mass spectrometry-based assays. The key chemical and physical properties are summarized below.



| Property | Value (Erlotinib-D6 Free Base) | Value (Erlotinib-D6 Hydrochloride) |
|-------------------|---|---|
| Synonyms | OSI-774 D6, NSC 718781 D6, CP-358774 D6[4][5] | Erlotinib bis-methoxy-d6 hydrochloride[6] |
| Molecular Formula | C22H17D6N3O4[5] | C22H18D6CIN3O4[7][8][9] |
| Molecular Weight | 399.47 g/mol [4][5] | 435.93 g/mol [7][8][10] |
| CAS Number | 1034651-23-4[4][5] | 1189953-78-3[7][10] |
| Appearance | Off-White Solid[9] | Not specified |
| Purity | >95% (HPLC)[10], ≥99% deuterated forms (d1-d6) | Not specified |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] | 2-8°C Refrigerator[9] |
| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2- (trideuteriomethoxy)ethoxy]qui nazolin-4-amine[11] | N-(3-ethynylphenyl)-6,7-bis[2- (trideuteriomethoxy)ethoxy]qui nazolin-4- amine;hydrochloride[10][12] |
| SMILES | Not provided in search results | C#CC1=CC(NC2=NC=NC3=C C(OCCOC([2H])([2H]) [2H])=C(OCCOC([2H])([2H]) [2H])C=C32)=CC=C1.Cl |

Chemical Structure

Erlotinib-D6 is structurally identical to Erlotinib, with the exception of the isotopic labeling. The core structure is a quinazoline ring system, which is substituted at the 4-position with an aminophenylacetylene group. This specific moiety is crucial for its binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. The deuteration occurs on the terminal methyl groups of the two methoxyethoxy side chains attached at the 6- and 7-positions of the quinazoline ring.

Experimental Protocols



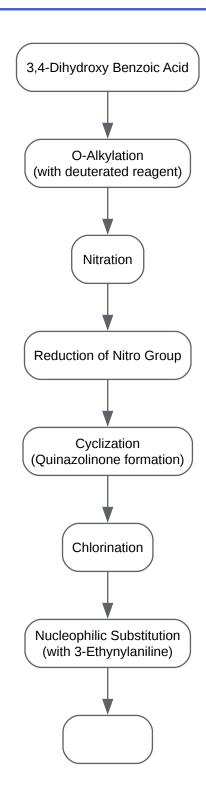
Synthesis of Erlotinib Derivatives

The synthesis of Erlotinib and its derivatives typically involves multi-step chemical reactions. A common approach starts from 3,4-dihydroxy benzoic acid or a similar precursor.[13][14] The synthesis can be broadly outlined as follows:

- O-alkylation: The hydroxyl groups of the starting material are alkylated to introduce the methoxyethoxy side chains.[14]
- Nitration: A nitro group is introduced into the benzene ring.[15]
- Reduction: The nitro group is reduced to an amino group. An improved method uses
 ammonium formate as a hydrogen donor with a palladium/charcoal catalyst, which is safer
 than using high-pressure hydrogen gas.[13][14]
- Cyclization: The intermediate is treated with formamide to form the quinazolinone ring system.[15]
- Chlorination: The hydroxyl group on the quinazolinone ring is replaced with a chlorine atom, often using an agent like thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.[15][16]
- Nucleophilic Substitution: The final step involves the reaction of the chlorinated quinazoline with 3-ethynylaniline (also known as 3-aminophenylacetylene) in a solvent like isopropanol to yield the final Erlotinib product.[16]

For Erlotinib-D6, deuterated reagents would be used during the O-alkylation step to introduce the labeled methoxyethoxy groups.





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Caption: Generalized synthetic workflow for Erlotinib-D6.

Quantification by LC-MS/MS



Erlotinib-D6 is primarily used as an internal standard for the quantification of Erlotinib in biological samples like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common application.

Sample Preparation:

- A small volume of plasma (e.g., 50 μL) is aliquoted.
- A protein precipitation step is performed by adding a cold organic solvent, such as methanol, which contains a known concentration of the internal standard (Erlotinib-D6).
- The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 g) to pellet the
 precipitated proteins.
- The supernatant, containing Erlotinib and Erlotinib-D6, is transferred and may be diluted with a buffer like ammonium acetate before injection into the LC-MS/MS system.

Chromatographic Separation:

The analytes are separated on a reverse-phase C18 column using a gradient elution with a
mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g.,
ammonium acetate).

Mass Spectrometric Detection:

 The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ion transitions for both Erlotinib and Erlotinib-D6.
 The concentration of Erlotinib in the sample is determined by comparing its peak area ratio to that of the known concentration of the Erlotinib-D6 internal standard.



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Caption: Experimental workflow for LC-MS/MS quantification.

Mechanism of Action and Signaling Pathway

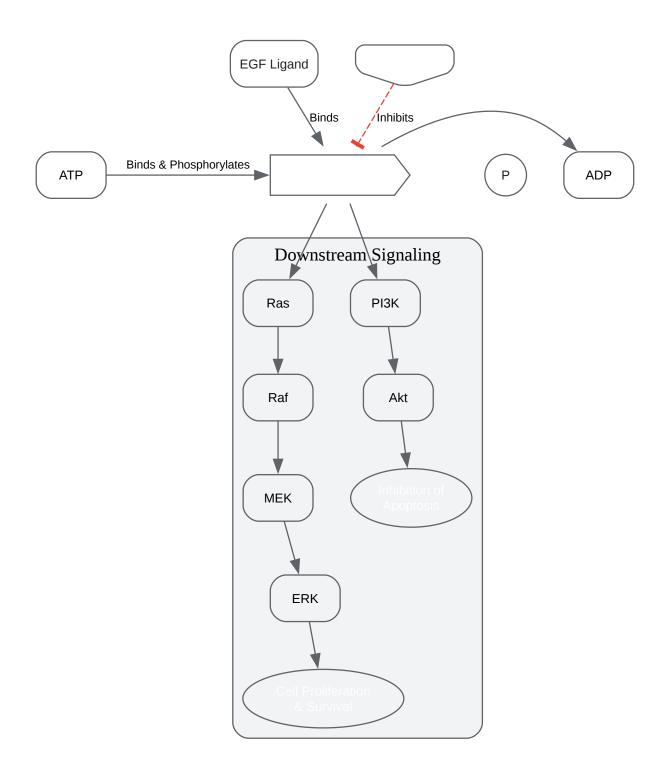
Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[1][17] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[18][19] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation after binding to ligands like epidermal growth factor (EGF).[19]

By inhibiting EGFR phosphorylation, Erlotinib blocks the downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.[17][18] The two primary pathways affected are:

- Ras/Raf/MEK/ERK Pathway: This pathway is heavily involved in cell proliferation and differentiation.[18][19]
- PI3K/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death).[18][19]

The ultimate effect of blocking these pathways is the induction of cell cycle arrest and apoptosis in cancer cells that overexpress or have activating mutations in EGFR.[1][17]





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Caption: Erlotinib's inhibition of the EGFR signaling pathway.



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References

- 1. bocsci.com [bocsci.com]
- 2. Erlotinib D6 HCl | 1189953-78-3 [chemicalbook.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Erlotinib-d6 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Erlotinib-D6 Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. Erlotinib D6 | C22H23N3O4 | CID 24825688 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Erlotinib-d6 Hydrochloride | C22H24ClN3O4 | CID 46781490 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified Synthesis of Erlotinib Hydrochloride PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SMPDB [smpdb.ca]
- 19. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
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